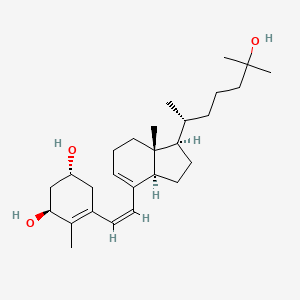
1Alpha,25-Dihydroxyprevitamin D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Alpha,25-Dihydroxyprevitamin D3, also known as 1Alpha,25-Dihydroxycholecalciferol, is a biologically active form of vitamin D3. It plays a crucial role in calcium absorption and deposition, and has widespread effects on cellular differentiation and proliferation. This compound is also known to modulate immune responsiveness and central nervous system function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1Alpha,25-Dihydroxyprevitamin D3 can be synthesized through various chemical routes. One common method involves the hydroxylation of previtamin D3 at the 1Alpha and 25 positions. This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation pattern .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and consistency. The compound is slightly soluble in methanol, ethanol, ethyl acetate, and tetrahydrofuran, and is sensitive to air and light .
Chemical Reactions Analysis
Types of Reactions: 1Alpha,25-Dihydroxyprevitamin D3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various hydroxylated derivatives of vitamin D3, which have distinct biological activities and applications .
Scientific Research Applications
1Alpha,25-Dihydroxyprevitamin D3 has numerous scientific research applications across various fields:
Chemistry:
Biology:
- Plays a role in regulating calcium homeostasis and bone mineralization .
- Modulates immune responses by suppressing interferon γ-mediated macrophage activation .
Medicine:
- Acts as a chemopreventive agent against several malignancies, including prostate and colon cancers .
- Used in the treatment of conditions such as hypocalcemia and secondary hyperparathyroidism .
Industry:
Mechanism of Action
1Alpha,25-Dihydroxyprevitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), a member of the steroid and thyroid hormone receptor superfamily. This binding activates the receptor, leading to the regulation of gene expression involved in calcium and phosphate homeostasis . In the intestine, it enhances calcium absorption by inducing the expression of calcium transport proteins such as calbindin . In the immune system, it suppresses the activation of macrophages and T cells, thereby modulating immune responses .
Comparison with Similar Compounds
- 1Alpha,25-Dihydroxycholecalciferol (Calcitriol)
- 1Alpha-Hydroxyvitamin D3 (Alfacalcidol)
- 24,25-Dihydroxyvitamin D3
Comparison: 1Alpha,25-Dihydroxyprevitamin D3 is unique in its potent biological activity and its ability to regulate both calcium homeostasis and immune responses. Compared to other similar compounds, it has a higher affinity for the vitamin D receptor and a broader range of biological effects .
Properties
Molecular Formula |
C27H44O3 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22-,23-,24+,25+,27-/m1/s1 |
InChI Key |
DOIZGAFWGREMOD-MGCFMLCTSA-N |
Isomeric SMILES |
CC1=C(C[C@H](C[C@@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















